molecular formula C26H30N6O3S B2959028 1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-30-8

1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2959028
CAS RN: 1111197-30-8
M. Wt: 506.63
InChI Key:
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Description

The compound “1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process is part of a broader category of synthetic methods that include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Scientific Research Applications

Anticancer Research

Quinazoline derivatives have been studied for their potential as anticancer agents due to their DNA intercalation activities. They have been synthesized and evaluated against various cancer cell lines, such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .

Antiviral Activity

Triazoloquinoxaline derivatives have shown potential antiviral activity. They have been tested for cytotoxicity and antiviral efficacy against viruses like Herpes simplex virus grown on Vero African monkey kidney cells .

Molecular Docking Studies

Molecular docking studies are a part of computer-aided drug design (CADD) and can be used to predict how a compound like the one might interact with various biological targets, including proteins and DNA .

Synthesis of Novel Compounds

Quinazoline derivatives can catalyze various chemical reactions, which makes them useful in the synthesis of novel compounds with potential therapeutic applications .

Antiproliferative Agents

Triazole derivatives have been identified as potent antiproliferative agents against certain types of cancer cells, indicating a possible application in cancer treatment research .

Future Directions

The future directions for this compound could involve further exploration of its antiviral and antimicrobial properties . Additionally, modifications on the lead compounds could afford derivatives with different effects on heart rate and blood pressure profiles .

properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3S/c1-16(2)14-31-24(35)20-11-10-19(23(34)28-17(3)4)12-21(20)32-25(31)29-30-26(32)36-15-22(33)27-13-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGJLTGQUFMFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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